

futibatinib LC-ESI-MS/MS quantification method rat plasma

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Futibatinib

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Introduction to the Futibatinib Quantification Method

Futibatinib is an irreversible, highly selective inhibitor of the fibroblast growth factor receptor (FGFR) 1-4, making it a promising therapeutic agent for advanced solid tumors harboring *FGFR* aberrations [1]. Robust bioanalytical methods are essential for preclinical and clinical development to understand a drug's pharmacokinetic profile.

A novel LC-ESI-MS/MS method for the simultaneous quantification of **futibatinib** and the MEK inhibitor binimetinib in rat plasma has been developed and validated per US FDA guidelines [2]. This method is characterized by its high sensitivity, requiring only a **45- μ L plasma sample**, and a short chromatographic run time of **6.5 minutes**, making it highly efficient for high-throughput analyses.

Method Validation Parameters and Data

The bioanalytical method was rigorously validated for its intended use. The key quantitative parameters are summarized in the tables below.

Table 1: Key Chromatographic and Validation Parameters

Parameter	Specification / Result
Analytical Technique	LC-ESI-MS/MS
Sample Volume	45 µL rat plasma
Sample Preparation	Liquid-Liquid Extraction (LLE)
Chromatographic Run Time	6.5 minutes
Linear Range	2 - 100 ng/mL
Lower Limit of Quantification (LLOQ)	2.0 ng/mL
Carryover Assessment	Addressed with 4 blank injections post high-concentration sample
Extraction Recovery (Mean)	92.06% - 102.37%

Table 2: Method Performance and Stability

Parameter	Result
Intra-day Accuracy	92.06% - 100.08%
Inter-day Accuracy	Within acceptable range (specific values not provided in source)
Precision	Met acceptance criteria
Selectivity	No significant endogenous interference detected
Matrix Effect	Met acceptance criteria
Dilution Integrity	Met acceptance criteria
Stability	Met acceptance criteria under tested conditions

Detailed Experimental Protocols

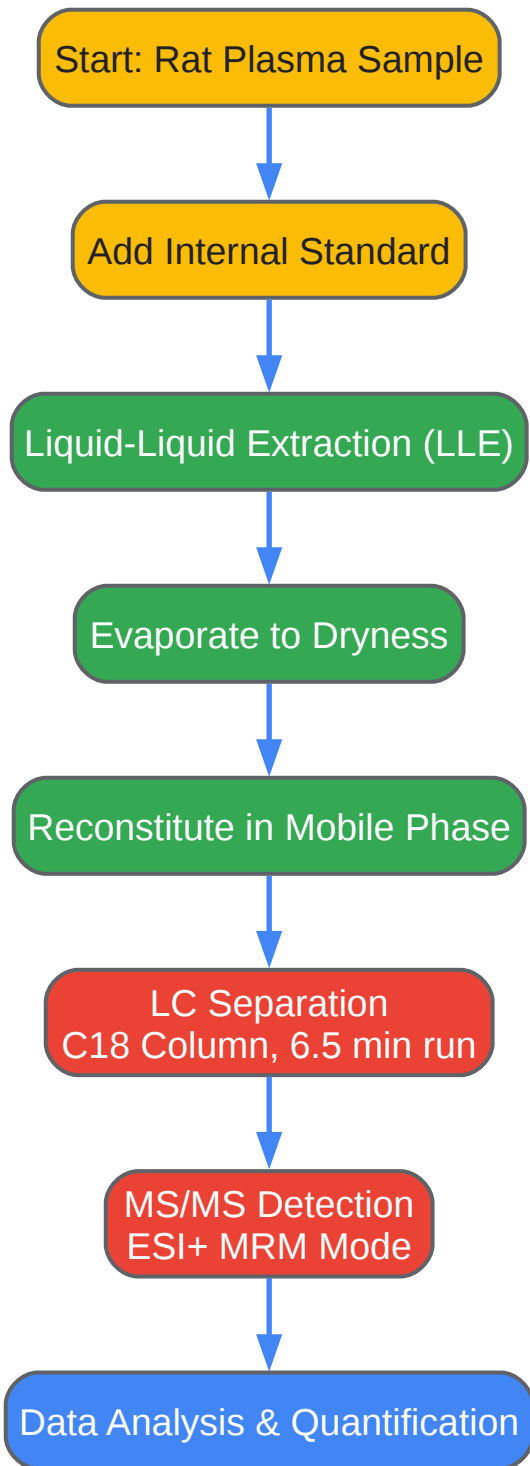
Sample Preparation and Extraction

- **Internal Standard:** Use a stable isotope-labeled analog of **futibatinib** (if available) for optimal accuracy.
- **Procedure:**
 - Pipette **45 µL of rat plasma** into a clean tube.
 - Add the internal standard solution.
 - Perform **liquid-liquid extraction (LLE)** using an appropriate organic solvent (e.g., methyl tert-butyl ether or diethyl ether) to isolate the analytes from the plasma matrix.
 - Vortex mix thoroughly and centrifuge to separate phases.
 - Transfer the organic (upper) layer to a new tube.
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
 - Reconstitute the dried residue with a suitable mobile phase-compatible solvent (e.g., 100-200 µL) by vortex mixing.
 - Inject a portion of the reconstituted sample into the LC-MS/MS system [2] [3].

LC-ESI-MS/MS Instrumental Conditions

- **HPLC Conditions:**
 - **Column:** A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm or similar).
 - **Mobile Phase:** A gradient or isocratic elution using **0.1% formic acid in water (Mobile Phase A)** and **acetonitrile or methanol (Mobile Phase B)**.
 - **Flow Rate:** 0.4 mL/min.
 - **Injection Volume:** 2-10 µL.
- **Mass Spectrometry Conditions:**
 - **Ion Source:** Electrospray Ionization (ESI).
 - **Ionization Mode:** Positive mode.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **MS Parameters:** Optimize parameters like declustering potential and collision energy for the specific precursor-to-product ion transitions for **futibatinib** and the internal standard [2] [4].

The following workflow diagram illustrates the complete analytical procedure from sample to result:



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Application in a Pharmacokinetic Study

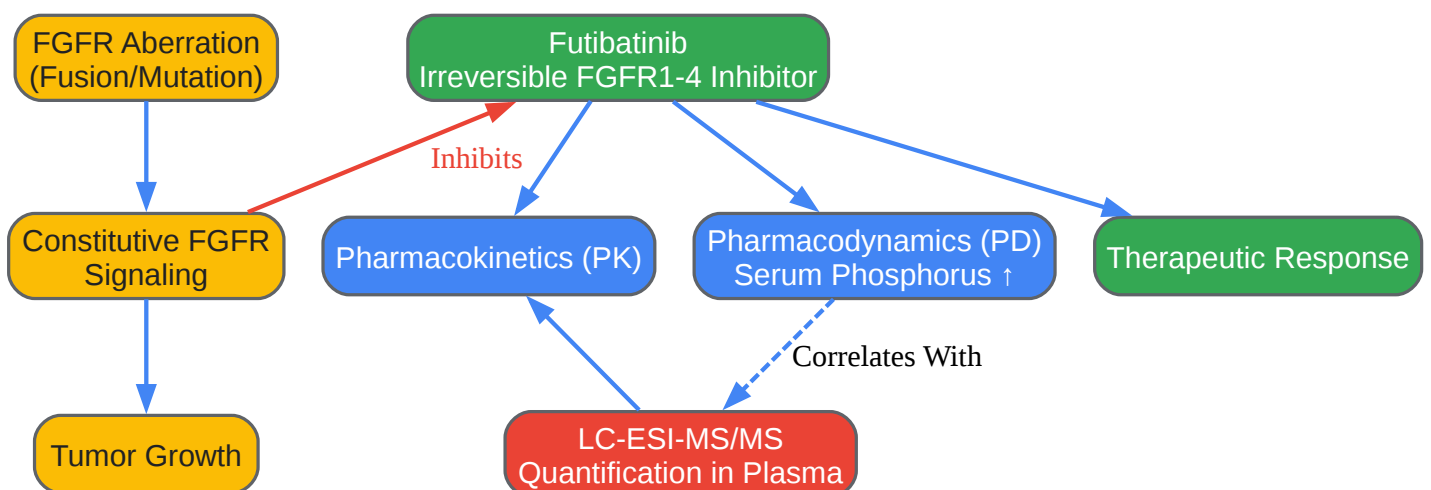
The validated method was successfully applied to assess the pharmacokinetic interaction between **futibatinib** and binimetinib in rats after oral administration of **5 mg/kg** of each drug [2]. This demonstrates the method's practical utility in generating reliable concentration-time data for pharmacokinetic analysis, which is critical for guiding dosing regimens in later-stage clinical trials.

Clinical Context and Relevance of Futibatinib

Understanding the clinical pharmacology of **futibatinib** enriches the value of the bioanalytical data.

- **Mechanism of Action:** **Futibatinib** is a **potent, irreversible, covalently binding inhibitor** of FGFR1-4. This mechanism differentiates it from reversible ATP-competitive inhibitors and may help overcome certain forms of drug resistance [1].
- **Clinical Dosing:** Based on first-in-human phase I trials, the **recommended phase II dose (RP2D)** for **futibatinib** is **20 mg administered orally once daily**. The maximum tolerated dose (MTD) was also determined to be 20 mg q.d. [1].
- **Safety Profile:** Common treatment-emergent adverse events include **hyperphosphatemia** (a known pharmacodynamic effect of FGFR inhibition), diarrhea, and constipation. Hyperphosphatemia is managed with dose modifications, phosphate binders, and diet [1].

The following diagram summarizes the key pathways and processes involved in the activity and analysis of **futibatinib**:



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Key Conclusions for Researchers

- The described LC-ESI-MS/MS method provides a **specific, precise, and accurate** tool for quantifying **futibatinib** in rat plasma.
 - The method is **efficient**, requiring a minimal sample volume and featuring a fast run time, ideal for analyzing large numbers of preclinical samples.
 - This validated protocol is ready for application in pharmacokinetic studies to support the ongoing development of **futibatinib** and its combinations.
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